molecular formula C16H15ClN2O4 B5628205 N-(2-chloro-4,6-dimethylphenyl)-2-(2-nitrophenoxy)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B5628205
M. Wt: 334.75 g/mol
InChI Key: FQVGKQJUBJHDHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves catalytic systems or specific reactions such as the Dakin–West reaction. For instance, a Pd-based catalytic system has been proposed for the selective one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene, showcasing a method that could potentially be adapted for synthesizing compounds like N-(2-chloro-4,6-dimethylphenyl)-2-(2-nitrophenoxy)acetamide under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and ESI-MS are pivotal in determining the molecular structure of acetamide derivatives. For example, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide has been elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions that could provide insights into the structural characteristics of similar compounds (Jansukra et al., 2021).

Chemical Reactions and Properties

The reactivity of acetamide derivatives towards various reagents and under different conditions can reveal their chemical properties and potential applications. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol demonstrates the compound's reactivity and potential for further functionalization (Zhang, 2004).

Physical Properties Analysis

The physical properties, including solvatochromic effects, crystalline structure, and optical properties, are crucial for understanding the behavior of acetamide compounds in different environments. The solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide highlight how solvent polarity affects the compound's optical properties (Jansukra et al., 2021).

Chemical Properties Analysis

Chemical properties such as reactivity with specific reagents, stability under various conditions, and interaction with biological targets are essential for the application of acetamide derivatives. Studies on related compounds, such as the improvement and synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl Acetamide, provide insights into chemical modifications that enhance the desired properties (Gong, 2007).

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-7-11(2)16(12(17)8-10)18-15(20)9-23-14-6-4-3-5-13(14)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVGKQJUBJHDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)-2-(2-nitrophenoxy)acetamide

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